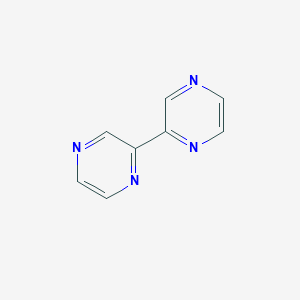

2,2'-Bipyrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrazin-2-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-3-11-7(5-9-1)8-6-10-2-4-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXNVSIALRDJHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276441 | |

| Record name | 2,2'-Bipyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-00-5 | |

| Record name | 2,2'-Bipyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bipyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Bipyrazine

CAS Number: 10199-00-5

This technical guide provides a comprehensive overview of 2,2'-Bipyrazine, a heterocyclic organic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and its emerging role in various scientific fields.

Chemical and Physical Properties

This compound, with the chemical formula C₈H₆N₄, is a light-brown solid at room temperature.[1][2] It is an aromatic compound composed of two pyrazine (B50134) rings linked by a single bond between the 2 and 2' positions. This structure imparts unique electronic and coordination properties, making it a valuable ligand in inorganic and organometallic chemistry.[3] The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 10199-00-5 | [3] |

| Molecular Formula | C₈H₆N₄ | [3] |

| Molecular Weight | 158.16 g/mol | [3] |

| Appearance | Light-brown solid | [1] |

| Melting Point | 185.0 to 189.0 °C | [3] |

| Boiling Point (Predicted) | 299.0 ± 35.0 °C | [1] |

| Solubility | Data not readily available | |

| pKa (Predicted) | -0.63 ± 0.10 | [1] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

UV-Vis Spectroscopy

In hexane, this compound exhibits a maximum absorption (λmax) at 320 nm.[1] This absorption is attributed to π → π* electronic transitions within the aromatic system.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C=N stretching and bending vibrations within the pyrazine rings. For the related compound 2,2'-bipyridine (B1663995), characteristic peaks are observed in the frequency ranges of 1596 cm⁻¹ for C=N stretching, 1434-1476 cm⁻¹ for C=C stretching, and 735-766 cm⁻¹ for C-H bending.[1] Similar absorption patterns are anticipated for this compound.

Experimental Protocols: Synthesis of this compound

General Protocol for Ullmann-Type Coupling of 2-Halopyrazine:

Materials:

-

2-Chloropyrazine or 2-Bromopyrazine

-

Copper powder or a copper-bronze alloy[6]

-

High-boiling point solvent (e.g., dimethylformamide (DMF), nitrobenzene)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-halopyrazine and the copper reagent.

-

Add the high-boiling point solvent to the flask.

-

Flush the system with an inert gas to remove oxygen.

-

Heat the reaction mixture to a high temperature (typically >150 °C) and maintain it for several hours. The exact temperature and reaction time will need to be optimized.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the copper residues.

-

The solvent can be removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Note: The conditions for the Ullmann reaction can be harsh and yields may vary. Modern variations of this reaction may employ palladium or nickel catalysts, which can offer milder reaction conditions and improved yields.[8]

Applications and Biological Activity

This compound is a versatile molecule with applications in various fields of chemistry and has shown potential in drug discovery.

Coordination Chemistry

As a bidentate chelating ligand, this compound readily forms stable complexes with a wide range of transition metals.[3] These metal complexes have been investigated for their applications in catalysis, materials science, and photochemistry.

Drug Development and Biological Activity

Recent studies have highlighted the potential of pyrazine and bipyridine derivatives as therapeutic agents. These compounds have been reported to exhibit anti-inflammatory and anticancer properties.[11][12]

Anticancer Activity: Some pyrazine derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins such as Bax, Bcl-2, and Survivin.[12] Derivatives of the related 2,2'-bipyridine have been found to induce apoptosis in hepatocellular carcinoma cells through the generation of reactive oxygen species (ROS) and mitochondrial membrane depolarization, with docking studies suggesting potential interactions with the AKT and BRAF signaling proteins.[11]

Anti-inflammatory Activity: While direct evidence for this compound is limited, the broader class of pyrazine and bipyridine-containing compounds has been investigated for anti-inflammatory effects. The NF-κB and MAPK signaling pathways are key regulators of inflammation and are potential targets for such compounds.[13][14][15][16][][18][19][20]

Visualizations

Experimental Workflow: Ullmann Synthesis of this compound

Caption: Workflow for the Ullmann synthesis of this compound.

Potential Signaling Pathway: Induction of Apoptosis by Pyrazine Derivatives

Caption: Potential mechanism of apoptosis induction by pyrazine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound(10199-00-5) 1H NMR spectrum [chemicalbook.com]

- 3. 2,2 -Bipyrazine 10199-00-5 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. 2,2'-Bipyridine(366-18-7) 13C NMR spectrum [chemicalbook.com]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. commerce.bio-rad.com [commerce.bio-rad.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 16. biorxiv.org [biorxiv.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Beta-arrestin-mediated activation of MAPK by inverse agonists reveals distinct active conformations for G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. MAPK-pathway inhibition mediates inflammatory reprogramming and sensitizes tumors to targeted activation of innate immunity sensor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of 2,2'-Bipyrazine Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyrazine (bpz) is a heterocyclic aromatic compound consisting of two pyrazine (B50134) rings linked by a carbon-carbon single bond at their 2 and 2' positions. As a nitrogen-containing heteroaromatic bidentate ligand, it is an analogue of the extensively studied 2,2'-bipyridine. However, the presence of two additional nitrogen atoms in the aromatic rings significantly alters its electronic properties, making it a stronger π-acceptor and giving its metal complexes distinct photophysical and electrochemical characteristics. This technical guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its role in coordination chemistry and materials science.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the homocoupling of 2-halopyrazines being a common approach.

A notable method is the nickel-catalyzed homocoupling of 2-iodopyrazine. This reaction provides a direct route to the bipyrazine scaffold.

Caption: Synthesis of this compound via nickel-catalyzed homocoupling.

Physicochemical and Spectroscopic Properties

This compound is a light brown solid at room temperature. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₄ | |

| Molecular Weight | 158.16 g/mol | |

| Melting Point | 185-188 °C | |

| Appearance | Light brown solid | [1] |

| λmax | 320 nm (in Hexane) | [2] |

| pKa | -0.63 (predicted) | [2] |

Spectroscopic Characterization:

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three distinct protons on each pyrazine ring. The symmetry of the molecule simplifies the spectrum.

-

¹³C NMR: The ¹³C NMR spectrum will display signals for the carbon atoms of the pyrazine rings. The carbon atoms directly bonded to nitrogen will appear at a lower field. For the tris(2,2'-bipyrazyl)ruthenium(II) chloride complex, the ¹³C NMR spectrum in DMSO-d₆ shows peaks at 150.3, 148.5, 147.0, and 145.5 ppm.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic bands for C-H stretching of the aromatic rings, as well as C=C and C=N stretching vibrations within the pyrazine rings.

Reactivity

The reactivity of this compound is dominated by the electron-deficient nature of the pyrazine rings and the presence of lone pairs on the nitrogen atoms.

-

Coordination Chemistry: The primary chemical property of this compound is its ability to act as a chelating ligand for a wide range of metal ions. It forms stable complexes with transition metals, where the two nitrogen atoms of adjacent rings coordinate to the metal center, forming a five-membered ring.

References

The Core of Coordination: An In-depth Technical Guide to the Fundamental Chemistry of 2,2'-Bipyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyrazine (bpz), a heterocyclic aromatic ligand, has garnered significant attention in the field of coordination chemistry due to its versatile binding modes, unique electronic properties, and the interesting photophysical and electrochemical characteristics of its metal complexes. As a structural isomer of the well-studied 2,2'-bipyridine, this compound offers a distinct electronic profile due to the presence of two additional nitrogen atoms in each aromatic ring. These nitrogen atoms act as weaker σ-donors and stronger π-acceptors, influencing the properties of the resulting metal complexes in profound ways. This technical guide provides a comprehensive overview of the fundamental coordination chemistry of this compound, including its synthesis, electronic properties, coordination behavior with various transition metals, and detailed experimental protocols for its preparation and the synthesis of its derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common methods being the condensation of α-dicarbonyl compounds with α-diamines and transition metal-catalyzed cross-coupling reactions.

Condensation Reaction

A prevalent method for synthesizing this compound involves the condensation of glyoxal (B1671930) with 2-aminopyrazine. This reaction is typically carried out in an alcoholic solvent and can be catalyzed by an acid.

Caption: Condensation synthesis of this compound.

Ullmann-type Coupling

Another versatile method for the synthesis of this compound is the Ullmann-type coupling of 2-halopyrazines, typically 2-chloropyrazine (B57796) or 2-bromopyrazine. This reaction is catalyzed by copper or palladium complexes and often requires elevated temperatures.

health and safety information for 2,2'-bipyrazine handling

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

2,2'-Bipyrazine is a heterocyclic organic compound that serves as a bidentate chelating ligand in coordination chemistry. Its properties are summarized below.

| Property | Value | Source |

| CAS Number | 10199-00-5 | [1] |

| Molecular Formula | C₈H₆N₄ | |

| Molecular Weight | 158.16 g/mol | |

| Appearance | White to yellow to green powder/crystal | |

| Melting Point | 185-188 °C | |

| Boiling Point | No data available | |

| Flash Point | Not applicable | |

| Solubility | No data available | |

| Vapor Pressure | No data available | |

| Density | No data available |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification is as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements:

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Toxicological Information

Detailed toxicological data for this compound is not available in the public domain. Due to the lack of specific LD50 and LC50 data, this compound should be handled as a substance of unknown toxicity, and exposure should be minimized.

| Toxicity Data | Value |

| Acute Oral Toxicity (LD50) | No data available |

| Acute Dermal Toxicity (LD50) | No data available |

| Acute Inhalation Toxicity (LC50) | No data available |

| Carcinogenicity | No data available |

| Mutagenicity | No data available |

| Teratogenicity | No data available |

Experimental Protocols and Handling Procedures

Given the hazard profile, the following handling procedures are recommended.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory.

-

A certified chemical fume hood is required for all procedures that may generate dust or aerosols.

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: A lab coat must be worn. For extensive handling, chemical-resistant coveralls are recommended.

-

Hand Protection: Chemical-resistant gloves are required. While specific breakthrough times for this compound are not available, nitrile gloves are a common choice for general laboratory use with chemicals. However, for prolonged or direct contact, it is crucial to consult glove manufacturer's compatibility charts and consider using thicker, more resistant gloves. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.

-

Respiratory Protection: For operations where dust or aerosols may be generated and engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with a particulate filter (N95 or higher) is recommended. The selection of the appropriate respirator should be based on a formal risk assessment.

General Handling Hygiene

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in areas where this compound is handled.

-

Wash hands thoroughly after handling and before leaving the laboratory.

-

Keep containers tightly closed when not in use.

First Aid Measures

In case of exposure, follow these first aid procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire and Explosion Hazard Data

| Property | Value |

| Flammability | No data available |

| Flash Point | Not applicable |

| Flammable Limits | No data available |

| Autoignition Temperature | No data available |

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: May include carbon oxides and nitrogen oxides.

-

Fire Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment as described in Section 4.2. Avoid breathing dust and contact with the spilled material.

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.

-

Methods for Cleaning Up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. For larger spills, follow institutional procedures for hazardous material cleanup.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service for proper disposal.

Visualizations

Caption: General workflow for handling chemical compounds.

Caption: Workflow for responding to a chemical exposure.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,2'-Bipyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyrazine is a heterocyclic aromatic organic compound with the chemical formula C₈H₆N₄. Comprising two pyrazine (B50134) rings linked by a single carbon-carbon bond, this molecule is of significant interest in coordination chemistry, materials science, and medicinal chemistry. Its nitrogen atoms act as coordination sites for metal ions, making it a valuable bidentate ligand in the formation of metal complexes with diverse applications in catalysis, photoluminscence, and as potential therapeutic agents. Understanding the molecular structure and conformational behavior of this compound is paramount for predicting its coordination properties, designing novel derivatives, and elucidating its role in biological systems. This technical guide provides a comprehensive overview of the experimentally determined and theoretically calculated structural and conformational properties of this compound.

Molecular Structure

The molecular structure of this compound has been primarily determined through single-crystal X-ray diffraction studies of its coordination complexes. These studies provide precise measurements of bond lengths, bond angles, and the overall geometry of the molecule in the solid state.

Solid-State Structure from X-ray Crystallography

In the solid state, within a coordination complex, the this compound molecule is essentially planar. The crystal structure of a platinum complex containing this compound ligands has been determined, and the key structural parameters are summarized in the table below.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (inter-ring) | 1.48 |

| C-N (pyrazine ring) | 1.33 - 1.35 |

| C-C (pyrazine ring) | 1.38 - 1.40 |

| Bond Angles (°) | |

| C-C-N (pyrazine ring) | 121 - 123 |

| C-N-C (pyrazine ring) | 116 - 118 |

| N-C-C (inter-ring) | 116 |

| Dihedral Angle (°) | |

| N-C-C-N (inter-ring) | ~180 (for trans conformer) |

Table 1: Key Structural Parameters of this compound in the Solid State.

Conformational Analysis

The conformation of this compound is defined by the dihedral angle between the two pyrazine rings, which can rotate around the central C-C single bond. This rotation gives rise to two principal conformers: a trans (or anti) conformer and a cis (or syn) conformer.

Conformational Isomers

Experimental evidence from X-ray crystallography of metal complexes demonstrates that this compound can adopt both cis and trans conformations when acting as a ligand.[1]

-

Trans Conformer (C₂h symmetry): In this arrangement, the nitrogen atoms of the two pyrazine rings are positioned on opposite sides of the central C-C bond. This conformation is generally considered to be the ground state due to reduced steric hindrance between the hydrogen atoms on adjacent rings.

-

Cis Conformer (C₂v symmetry): Here, the nitrogen atoms are on the same side of the C-C bond. This conformation is essential for the molecule to act as a chelating ligand, where both nitrogen atoms coordinate to the same metal center.

The relationship between these conformers can be visualized as a rotational pathway.

Rotational Energy Barrier

Theoretical calculations for 2,2'-bipyridine (B1663995) indicate that the trans-planar conformation is the global minimum on the potential energy surface. The rotation around the central C-C bond to the cis conformation requires surmounting a rotational energy barrier. The cis conformation itself is typically found to be a local minimum at a dihedral angle of approximately 40-50 degrees from the fully planar cis arrangement, which represents a transition state.

| Conformer/Transition State | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) - Estimated based on 2,2'-bipyridine |

| trans-planar | 180° | 0 |

| Perpendicular Transition State | 90° | ~3-5 |

| cis-skewed | ~40-50° | ~2-4 |

| cis-planar Transition State | 0° | ~5-7 |

Table 2: Estimated Relative Energies of this compound Conformers.

Experimental Protocols

X-ray Crystallography

The determination of the solid-state structure of this compound within a coordination complex involves the following general steps:

-

Crystal Growth: Single crystals of a metal complex of this compound suitable for X-ray diffraction are grown. This is typically achieved by slow evaporation of a solution containing the metal salt and the this compound ligand in an appropriate solvent system.

-

Data Collection: A selected single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data using least-squares methods, which minimizes the difference between the observed and calculated structure factors. This refinement process yields the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of molecules like this compound. A typical computational protocol involves:

-

Model Building: An initial 3D structure of the this compound molecule is built using molecular modeling software.

-

Geometry Optimization: The geometry of the molecule is optimized to find the minimum energy structures corresponding to the cis and trans conformers. This is done by selecting a suitable theoretical method (e.g., B3LYP functional) and a basis set (e.g., 6-31G* or larger).

-

Conformational Search/Potential Energy Scan: To determine the rotational energy barrier, a potential energy surface scan is performed. This involves systematically changing the dihedral angle of the central C-C bond in small increments (e.g., 10-15 degrees) and calculating the energy at each step while allowing all other geometrical parameters to relax.

-

Frequency Analysis: Vibrational frequency calculations are performed at the optimized geometries of the conformers and transition states. The absence of imaginary frequencies confirms a true minimum, while a single imaginary frequency indicates a transition state.

Conclusion

The molecular structure of this compound is characterized by two planar pyrazine rings connected by a C-C single bond. In the solid state, it has been observed in both cis and trans conformations when coordinated to metal centers. While detailed experimental data on the rotational energetics of the isolated molecule are scarce, theoretical studies on the analogous 2,2'-bipyridine suggest a preference for the trans-planar conformation as the ground state, with a higher energy cis-skewed conformer accessible after overcoming a rotational barrier. A thorough understanding of this conformational flexibility is crucial for the rational design of this compound-based ligands and materials with tailored properties for applications in catalysis, drug development, and materials science. Further dedicated computational and gas-phase experimental studies on this compound would be highly valuable to refine our understanding of its intrinsic conformational behavior.

References

Solubility of 2,2'-Bipyrazine in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2'-bipyrazine, a key heterocyclic compound utilized in coordination chemistry and materials science. Due to a notable scarcity of published quantitative solubility data for this compound in common organic solvents, this document focuses on providing a robust framework for researchers to determine these critical parameters. It includes a detailed experimental protocol for solubility determination, a template for data presentation, and a workflow diagram to guide the experimental process.

Introduction

This compound is an aromatic organic compound with the chemical formula (C₄H₃N₂)₂. Its structure, consisting of two pyrazine (B50134) rings linked by a single bond, allows it to act as a bidentate chelating ligand in coordination chemistry. The resulting metal complexes have applications in catalysis, photochemistry, and as functional materials. Understanding the solubility of this compound in various organic solvents is paramount for its application in synthesis, purification, and formulation. Optimal solvent selection is crucial for controlling reaction kinetics, yield, and purity of resulting compounds.

While qualitative descriptions of the solubility of the related compound 2,2'-bipyridine (B1663995) are available, indicating it is soluble in polar solvents like ethanol (B145695) and acetone (B3395972) and less so in non-polar solvents, specific quantitative data for this compound remains largely unreported in publicly accessible literature.[1] This guide aims to bridge this gap by providing a detailed methodology for researchers to obtain precise and reliable solubility data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental to understanding its general solubility behavior.

| Property | Value |

| Molecular Formula | C₈H₆N₄ |

| Molecular Weight | 158.16 g/mol |

| Appearance | Light-brown solid |

| Melting Point | 185.0 to 189.0 °C |

| pKa | -0.63±0.10 (Predicted) |

| λmax | 320nm (Hexane) |

(Data sourced from various chemical suppliers and databases)[2]

Quantitative Solubility Data

To facilitate this, the following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Hexane | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) |

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted "shake-flask" method, a reliable technique for determining the equilibrium solubility of a solid compound in a solvent.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature bath or incubator with shaker

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the vials to stand undisturbed in the constant temperature bath for a minimum of 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the withdrawn aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered saturated solution to a known volume with the same solvent.

-

Determine the concentration of this compound in the diluted solution using a pre-validated analytical method, such as UV-Vis spectrophotometry (utilizing its λmax at 320 nm in hexane) or HPLC.[2] A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 g solvent, mol/L) based on the determined concentration and the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Spectral Data of 2,2'-Bipyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,2'-bipyrazine, a key heterocyclic compound with significant applications in coordination chemistry, catalysis, and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties, offering valuable data for identification, characterization, and application in research and development.

Spectroscopic Data Summary

The spectral data for this compound is summarized in the tables below, providing a quick reference for its characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Solvent | Temperature | Multiplicity | Assignment |

| 9.59 | CDCl₃ | 60 °C | s | H-3, H-3' |

| 8.64 | CDCl₃ | 60 °C | s | H-5, H-5', H-6, H-6' |

s = singlet

¹³C NMR Data [1]

| Chemical Shift (δ) ppm | Solvent | Assignment |

| 150.3 | DMSO-d₆ | C-2, C-2' |

| 148.5 | DMSO-d₆ | C-3, C-3' |

| 147.0 | DMSO-d₆ | C-5, C-5' |

| 145.5 | DMSO-d₆ | C-6, C-6' |

Infrared (IR) Spectroscopy[1]

| Wavenumber (cm⁻¹) | Assignment |

| 1585 | C=N stretching |

| 1407 | Aromatic C=C stretching |

| 1269 | C-H in-plane bending |

| 1157 | Ring stretching |

| 828 | C-H out-of-plane bending |

| 660 | Ring deformation |

Ultraviolet-Visible (UV-Vis) Spectroscopy[2]

| λmax (nm) | Solvent | Molar Absorptivity (ε) | Transition |

| 290 | DMSO | Not Reported | π → π* |

Experimental Protocols

The following sections outline the general methodologies for obtaining the NMR, IR, and UV-Vis spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the this compound molecule.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and vibrational modes of the this compound molecule.

Methodology:

-

Sample Preparation: As this compound is a solid, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for the analysis.

-

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, which is then Fourier transformed into an infrared spectrum.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum. The characteristic absorption bands are then identified and assigned to specific molecular vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic transitions within the this compound molecule.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., Dimethyl Sulfoxide (DMSO), ethanol, or cyclohexane). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

-

Data Acquisition: A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path. The instrument scans a range of wavelengths (typically from 200 to 800 nm) and records the absorbance of the sample at each wavelength.

-

Data Processing: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is identified, which corresponds to specific electronic transitions within the molecule.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,2'-Bipyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2'-bipyrazine, a key building block in coordination chemistry and drug development. This document details a reliable synthetic protocol and outlines the analytical techniques used to verify the structure and purity of the compound.

Introduction

This compound is a heterocyclic compound consisting of two pyrazine (B50134) rings linked by a carbon-carbon single bond. Its unique electronic properties and bidentate chelating ability make it a valuable ligand in the synthesis of metal complexes with diverse applications, including catalysis, photoluminscence, and medicinal chemistry. An understanding of its synthesis and thorough characterization is crucial for its effective application in research and development.

Synthesis of this compound

A robust and reproducible method for the synthesis of this compound is the palladium-catalyzed homocoupling of a 2-halopyrazine. The following protocol is adapted from a reliable procedure for a similar coupling reaction.

Experimental Protocol: Palladium-Catalyzed Homocoupling of 2-Iodopyrazine (B2397660)

This procedure details the synthesis of this compound from 2-iodopyrazine using a palladium acetate (B1210297) catalyst.

Materials:

-

2-Iodopyrazine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

2-Propanol

-

Ethyl acetate

-

Saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A 250-mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a glass stopper, and a thermometer.

-

The flask is charged with 2-iodopyrazine (4.01 g, 19.5 mmol), N,N-dimethylformamide (55.0 mL), potassium carbonate (4.03 g, 29.1 mmol), palladium(II) acetate (218 mg, 0.973 mmol), and 2-propanol (3.0 mL, 39.2 mmol).

-

A reflux condenser is attached, and the reaction mixture is heated to 100 °C in a silicone oil bath under a nitrogen atmosphere with stirring for 2 hours.

-

The reaction is cooled to 30 °C, and a saturated aqueous solution of ammonium chloride (40 mL) is added dropwise.

-

The mixture is transferred to a separatory funnel, diluted with ethyl acetate (75 mL) and water (10 mL), and the layers are separated.

-

The aqueous phase is extracted three times with ethyl acetate (75 mL each).

-

The combined organic fractions are washed three times with a saturated aqueous solution of ammonium chloride (75 mL each) and dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation to yield the crude product as a solid.

-

The crude solid is purified by recrystallization from ethyl acetate to afford this compound as light brown flakes.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic and physical methods.

Data Presentation

The following table summarizes the key characterization data for this compound.

| Property | Value |

| Physical Appearance | Light brown solid/flakes |

| Molecular Formula | C₈H₆N₄[1] |

| Molecular Weight | 158.16 g/mol [1] |

| Melting Point | 185-188 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.59 (s, 2H), 8.64 (s, 4H)[1] |

| ¹³C NMR (CDCl₃) | Data to be confirmed by experimental analysis |

| FT-IR (KBr, cm⁻¹) | Characteristic peaks to be determined |

| UV-Vis (in Hexane) | λmax: 320 nm |

| Mass Spec. (EI) m/z (%) | 158 (M⁺, 100), 131 (4.6), 106 (19.9), 105 (13.6), 80 (12.0), 53 (11.4)[1] |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

The sample is dissolved in deuterated chloroform (B151607) (CDCl₃).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

The FT-IR spectrum is recorded using a KBr pellet method.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

-

Characteristic peaks are identified and assigned to corresponding functional group vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

The UV-Vis absorption spectrum is recorded on a spectrophotometer.

-

A dilute solution of this compound in a suitable UV-grade solvent (e.g., hexane (B92381) or ethanol) is prepared.

-

The spectrum is scanned over the UV-Vis range (typically 200-800 nm) to determine the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS):

-

Electron Ionization (EI) mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion (M⁺) and fragment ions are recorded.

Conclusion

This guide provides a foundational framework for the synthesis and characterization of this compound. The detailed palladium-catalyzed homocoupling protocol offers a reliable method for its preparation. The subsequent characterization using a suite of analytical techniques is essential to confirm the identity and purity of the final product, ensuring its suitability for further applications in research and development. Researchers are encouraged to adapt and optimize these methods as needed for their specific experimental contexts.

References

Theoretical and Computational Insights into 2,2'-Bipyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyrazine (bpz), a heterocyclic organic compound, has garnered significant interest in various scientific domains, including coordination chemistry, materials science, and catalysis.[1] Its unique electronic properties and ability to act as a bidentate chelating ligand make it a versatile building block for the synthesis of novel metal complexes with diverse applications. This technical guide provides an in-depth overview of the theoretical and computational studies of this compound, alongside relevant experimental data and protocols, to serve as a comprehensive resource for researchers and professionals in the field.

Molecular Structure and Properties

This compound consists of two pyrazine (B50134) rings linked by a single carbon-carbon bond between the 2 and 2' positions. The planarity of the molecule and the orientation of the nitrogen atoms are key determinants of its chemical and physical properties.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₄ | [2][3] |

| Molecular Weight | 158.16 g/mol | [2][3] |

| Melting Point | 185-188 °C | [3] |

| Appearance | Light-brown solid | [4] |

| λmax | 320 nm (in Hexane) | [4] |

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. The choice of method often depends on the desired scale, purity, and available starting materials.

Experimental Protocol: Palladium-Catalyzed Reductive Coupling

An efficient method for the synthesis of this compound involves the palladium-catalyzed reductive coupling of 2-iodopyrazine (B2397660).[1] This protocol offers high yields and scalability.

Materials:

-

2-iodopyrazine

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Reducing agent (e.g., hydrazine)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., DMF)

Procedure:

-

To a solution of 2-iodopyrazine in DMF, add the palladium catalyst and the base.

-

Heat the mixture to the desired temperature (e.g., 80 °C).

-

Slowly add the reducing agent to the reaction mixture.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture and perform an aqueous work-up.

-

Extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.[1]

An isolated yield of 81% has been reported for this method on a multi-gram scale.[1]

Theoretical and Computational Studies

Computational chemistry provides valuable insights into the electronic structure, properties, and reactivity of this compound. Density Functional Theory (DFT) is a commonly employed method for these investigations.

Electronic Structure and Molecular Orbitals

DFT calculations on a gold and thiol substituted this compound have shown that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its electronic behavior. For this substituted derivative, the HOMO-LUMO gap was calculated to be 2.15 eV at zero bias.[5] The application of an external electric field was found to decrease this gap, suggesting enhanced conductivity under such conditions.[5] The electron density plots reveal that the HOMO is of σ-symmetry, with significant contributions from the nitrogen lone pairs, while the LUMO is of π-symmetry, distributed over the pyrazine rings.

The workflow for a typical DFT calculation on this compound is outlined below:

Spectroscopic Characterization

A variety of spectroscopic techniques are used to characterize this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of this compound.

¹H NMR (CDCl₃, 399.65 MHz): The ¹H NMR spectrum typically shows signals in the aromatic region, corresponding to the protons on the pyrazine rings.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes of the molecule. Key vibrational frequencies can be assigned to C-H, C=N, and C=C stretching and bending modes within the pyrazine rings.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns. The molecular ion peak (M⁺) is typically observed at m/z 158.[6]

UV-Vis Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule. This compound exhibits a maximum absorption (λmax) at 320 nm in hexane.[4]

Coordination Chemistry

This compound is an excellent chelating ligand, forming stable complexes with a variety of transition metals. These complexes have shown potential as photocatalysts. For instance, the ruthenium(II) complex, [Ru(bpz)₃]²⁺, is a strongly oxidizing photocatalyst.[4]

The coordination of this compound to a metal center typically involves the nitrogen atoms of the pyrazine rings, forming a five-membered chelate ring.

Applications in Drug Development

While the primary focus of this guide is on the theoretical and computational aspects, it is noteworthy that pyrazine derivatives have shown a range of biological activities, including anti-inflammatory and antitumor properties. The ability of this compound to form stable metal complexes opens avenues for the design of novel metallodrugs with potential therapeutic applications.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational studies of this compound, supplemented with key experimental data. The unique electronic structure and coordination properties of this compound make it a molecule of significant interest for ongoing research and development in chemistry, materials science, and drug discovery. Further computational and experimental investigations will undoubtedly continue to uncover new applications for this versatile compound and its derivatives.

References

- 1. BJOC - An improved procedure for the preparation of Ru(bpz)3(PF6)2 via a high-yielding synthesis of 2,2’-bipyrazine [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,2'-Bipyrazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Bipyrazine, a heterocyclic organic compound, is a significant ligand in coordination chemistry and a versatile building block in the development of functional materials. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an in-depth look at its common applications, particularly in photocatalysis and medicinal chemistry. Quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding.

Introduction

This compound (also known as 2,2'-bipyrazinyl or 2-pyrazin-2-ylpyrazine) is an aromatic compound with the chemical formula C₈H₆N₄. It consists of two pyrazine (B50134) rings linked by a single carbon-carbon bond between the 2 and 2' positions. The electron-deficient nature of the pyrazine rings imparts unique electronic properties to this compound, making it a highly sought-after ligand for the synthesis of metal complexes with interesting photophysical and electrochemical characteristics. Its ability to form stable complexes with a variety of transition metals has led to its use in diverse fields, from photocatalysis and organic electronics to medicinal chemistry.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₄ | [1] |

| Molecular Weight | 158.16 g/mol | [1] |

| CAS Number | 10199-00-5 | [1] |

| Appearance | Yellow to light-brown solid/flakes | [2][3] |

| Melting Point | 185-188 °C | |

| Purity | 95-97% (commercially available) | [3] |

| Air Sensitivity | Yes | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃, 60 °C) | δ (ppm): 8.65 (s, 2H), 8.78 (d, J=2.7 Hz, 2H), 9.25 (d, J=1.5 Hz, 2H) | [4] |

| ¹³C NMR | Signals in the aromatic region. Specific shifts depend on solvent and temperature. | [5] |

| FT-IR (cm⁻¹) | Key peaks corresponding to C=N, C=C, and C-H stretching and bending vibrations. | |

| UV-Vis (in Hexane) | λmax = 320 nm | [6] |

| Mass Spectrometry | m/z (top peak) = 158 |

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

| CCDC Number | 153496 | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/n | |

| a (Å) | 7.584(2) | |

| b (Å) | 9.712(2) | |

| c (Å) | 10.203(2) | |

| β (°) | 109.43(3) | |

| Volume (ų) | 708.1(3) | |

| Z | 4 |

Note: Detailed bond lengths and angles can be obtained from the Cambridge Crystallographic Data Centre (CCDC) using the provided deposition number.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, with palladium-catalyzed cross-coupling reactions being among the most efficient and high-yielding.

Experimental Protocol: Palladium-Catalyzed Reductive Homocoupling of 2-Iodopyrazine[2][9]

This protocol, adapted from Schultz et al. (2015), provides a reliable and scalable method for the synthesis of this compound.[7]

Materials:

-

2-Iodopyrazine (B2397660) (1.0 equiv)

-

Potassium carbonate (K₂CO₃) (1.5 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.05 equiv)

-

2-Propanol (2.0 equiv)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A 250-mL three-necked, round-bottomed flask is equipped with a magnetic stir bar, glass stopper, and a thermometer.

-

The flask is charged with 2-iodopyrazine (e.g., 4.01 g, 19.5 mmol) and DMF (55.0 mL).[2]

-

To this solution, potassium carbonate (4.03 g, 29.1 mmol), palladium(II) acetate (218 mg, 0.973 mmol), and 2-propanol (3.0 mL, 39.2 mmol) are added.[2]

-

The resulting heterogeneous mixture is heated to 100 °C and stirred for 2 hours.[7]

-

The reaction progress can be monitored by TLC analysis on silica (B1680970) gel using 50% EtOAc-hexane as the eluent. The starting material (2-iodopyrazine) has an Rf of 0.52, and the product (this compound) has an Rf of 0.27.[2]

-

After completion, the reaction mixture is cooled to room temperature and a saturated aqueous solution of NH₄Cl (75 mL) is added.[2]

-

The aqueous phase is extracted with ethyl acetate (3 x 75 mL).[2]

-

The combined organic fractions are washed with a saturated aqueous solution of NH₄Cl (3 x 75 mL) and dried over anhydrous Na₂SO₄.[2]

-

The solvent is removed by rotary evaporation to yield a light brown solid.[2]

-

The crude product is recrystallized from ethyl acetate to afford this compound as light brown flakes (typical yield: 72-81%).[2][7]

Common Uses of this compound

The unique electronic properties of this compound make it a valuable component in several areas of chemical research and development.

Photocatalysis

This compound is a key ligand in the design of photoredox catalysts, particularly those based on ruthenium. The resulting complexes, such as tris(2,2'-bipyrazyl)ruthenium(II) ([Ru(bpz)₃]²⁺), are powerful photooxidants.[7] The electron-withdrawing nature of the bipyrazine ligands increases the excited-state oxidation potential of the metal complex, enabling it to catalyze a wide range of organic transformations upon irradiation with visible light.[7] These reactions often proceed via radical cation intermediates and are effective for various cycloadditions and coupling reactions.[2][8]

A general workflow for the use of a Ru(II)-bipyrazine complex in the photocatalytic degradation of an organic pollutant is outlined below.

References

- 1. Table 1 from Photoassisted oxidation of ruthenium(II)-photocatalysts Ru(bpy)3(2+) and Ru(bpz)3(2+) to RuO4: orthogonal tandem photoredox and oxidation catalysis. | Semantic Scholar [semanticscholar.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound(10199-00-5) 1H NMR spectrum [chemicalbook.com]

- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 6. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. BJOC - An improved procedure for the preparation of Ru(bpz)3(PF6)2 via a high-yielding synthesis of 2,2’-bipyrazine [beilstein-journals.org]

- 8. Photoassisted oxidation of ruthenium(ii)-photocatalysts Ru(bpy)32+ and Ru(bpz)32+ to RuO4: orthogonal tandem photoredox and oxidation catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: 2,2'-Bipyrazine as a Ligand for Ruthenium Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of ruthenium (Ru) complexes featuring 2,2'-bipyrazine (bpz) and its derivatives as ligands. The focus is on their potential as anticancer agents, detailing their mechanism of action, including cellular uptake, DNA interaction, and induction of apoptosis. This document offers detailed experimental protocols for key assays and summarizes quantitative data to facilitate comparative analysis.

Introduction

Ruthenium-based coordination complexes have emerged as a promising class of potential therapeutic agents, offering distinct advantages over traditional platinum-based drugs, such as lower toxicity and a different mechanism of action. The this compound ligand, a π-deficient heteroaromatic diamine, is of particular interest due to its ability to form stable complexes with ruthenium and to participate in photo-induced electron transfer processes.[1] Ruthenium complexes incorporating this compound have demonstrated significant cytotoxic activity against various cancer cell lines, primarily through the induction of apoptosis via reactive oxygen species (ROS)-mediated mitochondrial pathways.[2][3]

Synthesis of Ruthenium-2,2'-Bipyrazine Complexes

The synthesis of ruthenium-2,2'-bipyrazine complexes typically involves the reaction of a ruthenium precursor, such as RuCl₃·3H₂O or a pre-synthesized complex like [Ru(bpy)₂Cl₂], with the this compound ligand. The following is a general protocol for the synthesis of a heteroleptic complex, [Ru(bpy)₂(bpz)]²⁺.

Synthesis Workflow

Caption: Workflow for the synthesis of a heteroleptic Ru(II)-bipyridine-bipyrazine complex.

Experimental Protocol: Synthesis of [Ru(bpy)₂(bpz)]Cl₂

Materials:

-

cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₂Cl₂])

-

This compound (bpz)

-

Ethanol

-

Deionized water

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve [Ru(bpy)₂Cl₂] (1 equivalent) and this compound (1.1 equivalents) in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring for 8-12 hours. The color of the solution should change, indicating complex formation.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure until a precipitate begins to form.

-

Complete the precipitation by adding a small amount of diethyl ether.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with small portions of cold water and then diethyl ether to remove unreacted starting materials and impurities.

-

Dry the final product under vacuum.

Characterization: The resulting complex should be characterized by standard analytical techniques such as ¹H NMR, UV-Vis spectroscopy, and Mass Spectrometry to confirm its identity and purity.

Applications in Cancer Research

Ruthenium-2,2'-bipyrazine complexes have shown significant promise as anticancer agents. Their primary mechanism of action involves inducing apoptosis in cancer cells.

Cytotoxicity against Cancer Cell Lines

The cytotoxic potential of these complexes is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Table 1: Cytotoxicity (IC₅₀ in µM) of Representative Ruthenium Polypyridyl Complexes

| Complex | HeLa (Cervical Cancer) | BEL-7402 (Liver Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | Reference |

| [Ru(dmb)₂(dmdppz)]²⁺ | - | 14.6 | - | - | [2] |

| [Ru(bpy)₂(dmdppz)]²⁺ | - | 16.8 | - | - | [2] |

| [Ru(phen)₂(dmdppz)]²⁺ | - | 18.0 | - | - | [2] |

| [Ru(dmp)₂(dmdppz)]²⁺ | - | 16.7 | - | - | [2] |

| RuRe-1 | 3.1 | - | - | - | [4] |

| RuRe-2 | 2.5 | - | - | - | [4] |

| Cisplatin | - | >30 | - | 14.2 ± 1.6 | [2][5] |

*dmb = 4,4'-dimethyl-2,2'-bipyridine; dmdppz = 5,8-dimethoxylpyrido[3,2-a:2',3'-c]phenazine; bpy = 2,2'-bipyridine; phen = 1,10-phenanthroline; dmp = 2,9-dimethyl-1,10-phenanthroline; RuRe-1 = [Ru(bpy)₂LRe(CO)₃(DIP)]³⁺; RuRe-2 = [Ru(phen)₂LRe(CO)₃(DIP)]³⁺.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Ruthenium complex stock solution (in DMSO or water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[6]

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]

-

Compound Treatment: Prepare serial dilutions of the ruthenium complex in serum-free medium. Remove the medium from the wells and add 100 µL of the diluted complex solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the complex) and a negative control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.[6]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the complex concentration and fitting the data to a dose-response curve.

Cellular Uptake

Understanding the cellular uptake of these complexes is crucial for evaluating their therapeutic potential. Flow cytometry is a powerful technique to quantify the cellular accumulation of luminescent ruthenium complexes.

Table 2: Cellular Uptake and DNA Binding of Ruthenium Complexes

| Complex | Cellular Uptake Mechanism | DNA Binding Mode | DNA Binding Constant (K_b) / M⁻¹ | Reference |

| Ru(DIP)₂dppz²⁺ | Passive Diffusion | Intercalation | - | [1] |

| [Ru(bpy)₂(dppz)]²⁺ | - | Intercalation | 1.5 x 10⁵ | [7] |

| [Ru(phen)₂(dppz)]²⁺ | - | Intercalation | 3.2 x 10⁶ | [8] |

Experimental Protocol: Cellular Uptake by Flow Cytometry

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

PBS

-

Ruthenium complex stock solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of the luminescent ruthenium complex for various time points (e.g., 1, 4, 8, 24 hours).

-

Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Detach the cells using trypsin-EDTA, then neutralize the trypsin with complete medium.

-

Cell Pelleting and Resuspension: Centrifuge the cell suspension to obtain a cell pellet. Discard the supernatant and resuspend the cells in 500 µL of ice-cold PBS.

-

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The ruthenium complex can typically be excited by a 488 nm laser, and its emission can be detected in the appropriate channel (e.g., around 600-620 nm).[9]

-

Data Analysis: The mean fluorescence intensity of the cell population is proportional to the amount of the ruthenium complex taken up by the cells.

DNA Interaction

The interaction of ruthenium complexes with DNA is a key aspect of their mechanism of action. These interactions can be studied using various biophysical techniques.

Experimental Protocol: DNA Interaction by Viscosity Measurement

Materials:

-

Calf Thymus DNA (CT-DNA)

-

Buffer solution (e.g., Tris-HCl buffer)

-

Ruthenium complex stock solution

-

Viscometer (e.g., an Ubbelohde viscometer)

-

Constant temperature water bath

Procedure:

-

DNA Solution Preparation: Prepare a stock solution of CT-DNA in the buffer and ensure its purity by checking the A₂₆₀/A₂₈₀ ratio (should be ~1.8-1.9).

-

Viscosity Measurements: Maintain the viscometer at a constant temperature (e.g., 25°C) in a water bath. Measure the flow time of the buffer and the DNA solution.

-

Titration: Add increasing amounts of the ruthenium complex stock solution to the DNA solution. After each addition, allow the mixture to equilibrate and then measure the flow time.

-

Data Analysis: Calculate the relative viscosity (η/η₀), where η and η₀ are the viscosities of the DNA solution in the presence and absence of the complex, respectively. Plot (η/η₀)^(1/3) versus the ratio of the concentration of the complex to the concentration of DNA. A significant increase in the relative viscosity is indicative of an intercalative binding mode.[10]

Apoptosis Signaling Pathway

Ruthenium polypyridyl complexes have been shown to induce apoptosis primarily through the intrinsic, mitochondria-mediated pathway.[2][3][11] This process is often initiated by an increase in intracellular reactive oxygen species (ROS).

Caption: Signaling pathway of apoptosis induced by Ru(II)-bipyrazine complexes.

Conclusion

Ruthenium complexes featuring the this compound ligand represent a versatile and promising platform for the development of novel anticancer therapeutics. Their synthesis is straightforward, and they exhibit significant cytotoxicity against a range of cancer cell lines. The primary mechanism of action involves cellular uptake, interaction with DNA, and the induction of apoptosis through the ROS-mediated mitochondrial pathway. The detailed protocols and compiled data in these application notes are intended to serve as a valuable resource for researchers in the field of medicinal inorganic chemistry and drug development. Further derivatization of the this compound ligand can be explored to fine-tune the lipophilicity, cellular uptake, and anticancer activity of these complexes.

References

- 1. Mechanism of cellular uptake of a ruthenium polypyridyl complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ruthenium(II) polypyridyl complexes induce BEL-7402 cell apoptosis by ROS-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ruthenium polypyridyl complexes that induce mitochondria-mediated apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis, Characterization and Antitumor Mechanism Investigation of Heterometallic Ru(Ⅱ)-Re(Ⅰ) Complexes [frontiersin.org]

- 5. Complexes of Ruthenium(II) as Promising Dual-Active Agents against Cancer and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. Exploring the Interaction of Ruthenium(II) Polypyridyl Complexes with DNA Using Single-Molecule Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Methods to Explore Cellular Uptake of Ruthenium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biophysical studies of a ruthenium(II) polypyridyl complex binding to DNA and RNA prove that nucleic acid structure has significant effects on binding behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mixed-ligand ruthenium polypyridyl complexes as apoptosis inducers in cancer cells, the cellular translocation and the important role of ROS-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2,2'-Bipyrazine in Photocatalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,2'-bipyrazine and its derivatives as ligands in photocatalytic applications. The focus is on providing practical, detailed protocols and comparative data for key applications, including carbon dioxide (CO₂) reduction, hydrogen (H₂) evolution, and organic synthesis.

Photocatalytic CO₂ Reduction

The reduction of CO₂ into valuable chemical feedstocks and fuels is a critical area of research for addressing climate change and developing sustainable energy sources. Rhenium and Ruthenium complexes containing this compound ligands have been extensively studied as effective molecular photocatalysts for this transformation.[1][2] These complexes can absorb visible light and initiate a series of redox reactions to convert CO₂ into products such as carbon monoxide (CO) or formic acid.

Quantitative Data for Photocatalytic CO₂ Reduction

The following table summarizes the performance of various this compound-based photocatalysts for CO₂ reduction.

| Catalyst/System | Photosensitizer | Sacrificial Donor | Solvent | Product | TON | TOF (h⁻¹) | Selectivity (%) | Reference |

| fac-[Re(bpy-COOH)(CO)₃Cl] | Self-sensitized | TEOA | DMF | CO | 5.46 (at 100 min) | - | 99.0 | [1] |

| fac-[Re(Hphtr)(CO)₃Cl] | Self-sensitized | TEOA | DMF | CO | 1.56 (at 100 min) | - | 97.9 | [1] |

| fac-[Re(Hpytr)(CO)₃Cl] | Self-sensitized | TEOA | DMF | CO | 0.51 (at 100 min) | - | 92.8 | [1] |

| [Re(BB2)(CO)₃Cl] | Self-sensitized | TEOA | MeCN | CO | - | 3400 M⁻¹s⁻¹ (rate constant) | - | [2] |

TON: Turnover Number; TOF: Turnover Frequency; TEOA: Triethanolamine; DMF: Dimethylformamide; MeCN: Acetonitrile; bpy-COOH: 2,2'-bipyridine-4,4'-dicarboxylic acid; Hphtr: 3-(pyridin-2-yl)-5-phenyl-1,2,4-triazole; Hpytr: 3-(2-pyridyl)-1,2,4-triazole; BB2: BODIPY-appended bipyridine.

Experimental Protocol: Photocatalytic CO₂ Reduction using a Rhenium-Bipyrazine Complex

This protocol is adapted from a procedure for the photocatalytic reduction of CO₂ using fac-[Re(bpy-COOH)(CO)₃Cl][1].

Materials:

-

fac-[Re(bpy-COOH)(CO)₃Cl] (1 mg)

-

Dimethylformamide (DMF), anhydrous

-

Triethanolamine (TEOA), analytical grade

-

High-purity Argon (Ar) gas (99.95%)

-

High-purity Carbon Dioxide (CO₂) gas (99.999%)

-

2 mL glass vial with septum

-

Magnetic stirrer

-

Visible light source (e.g., 408 nm LED)

-

Gas Chromatograph (GC) for product analysis

Procedure:

-

In a 2 mL glass vial, prepare a solution containing 1 mg of fac-[Re(bpy-COOH)(CO)₃Cl] in 0.75 mL of a 5:1 (v/v) mixture of DMF and TEOA.

-

Purge the solution with Argon gas for 10 minutes to remove any dissolved oxygen.

-

Subsequently, purge the solution with CO₂ gas for 10 minutes to saturate the solution.

-

Seal the vial tightly with a septum.

-

Place the vial on a magnetic stirrer and begin gentle stirring.

-

Irradiate the sample with a visible light source (λ = 408 nm) at room temperature.

-

At regular time intervals, take a headspace gas sample using a gas-tight syringe and inject it into a GC to quantify the amount of CO and H₂ produced.

-

Continue the irradiation and sampling for the desired reaction time (e.g., up to 100 minutes or longer to monitor catalyst stability).

Signaling Pathway: Photocatalytic CO₂ Reduction

Caption: Photocatalytic cycle for CO₂ reduction by a Rhenium-bipyrazine complex.